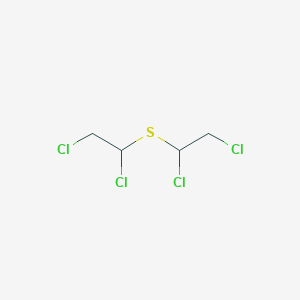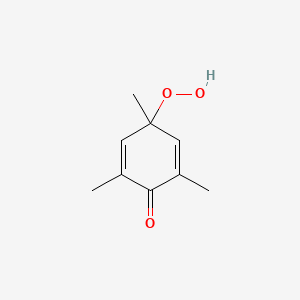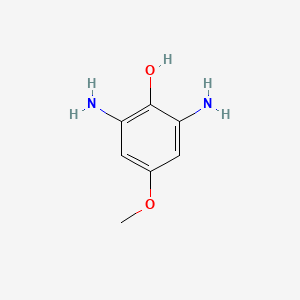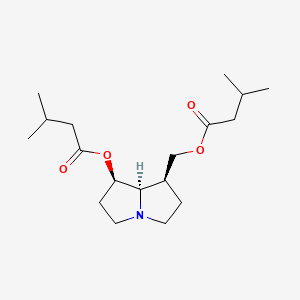![molecular formula C16H14Cl2N2O B14674426 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol CAS No. 38053-00-8](/img/structure/B14674426.png)
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol is a chemical compound that belongs to the class of phenanthridine derivatives This compound is characterized by the presence of a phenanthridine core substituted with dichloro groups and an amino-propanol side chain
Méthodes De Préparation
The synthesis of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Dichloro Groups: The dichloro groups are introduced via chlorination reactions using reagents like chlorine gas or thionyl chloride.
Attachment of the Amino-Propanol Side Chain: The final step involves the nucleophilic substitution reaction where the amino-propanol side chain is attached to the phenanthridine core using reagents like sodium hydride and 3-chloropropanol.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol can be compared with other phenanthridine derivatives and related compounds:
Phenanthridine: The parent compound, phenanthridine, lacks the dichloro and amino-propanol substituents but shares the core structure.
3-Aminopropan-1-ol: This compound has a similar amino-propanol side chain but lacks the phenanthridine core and dichloro groups.
Dichlorophenanthridine: This compound contains the dichloro groups and phenanthridine core but lacks the amino-propanol side chain.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
38053-00-8 |
|---|---|
Formule moléculaire |
C16H14Cl2N2O |
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
3-[(3,8-dichlorophenanthridin-6-yl)amino]propan-1-ol |
InChI |
InChI=1S/C16H14Cl2N2O/c17-10-2-4-12-13-5-3-11(18)9-15(13)20-16(14(12)8-10)19-6-1-7-21/h2-5,8-9,21H,1,6-7H2,(H,19,20) |
Clé InChI |
NPMYLGSWTFRJPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)NCCCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


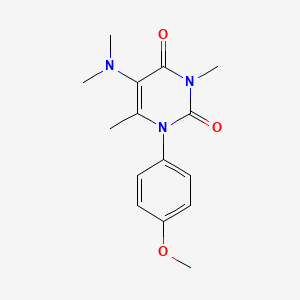
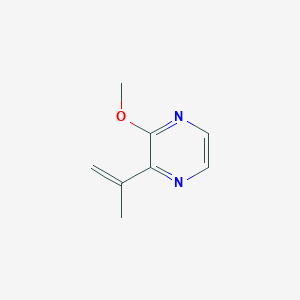

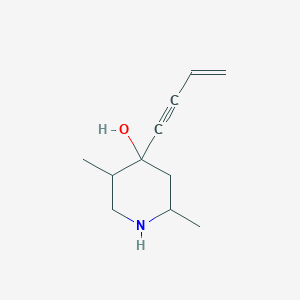
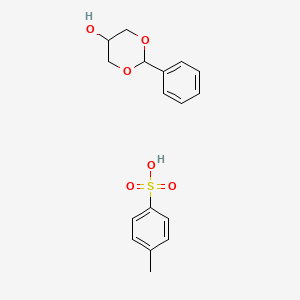
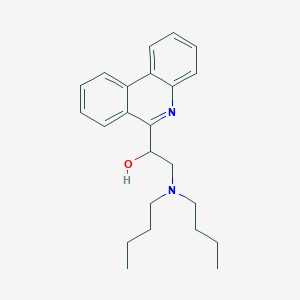
![(3S,4R,6S,8S,9R,10S,14R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B14674384.png)
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
